molecular formula C9H14O4 B13255989 Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13255989
M. Wt: 186.20 g/mol
InChI Key: VFZFPYOVFAGGBQ-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ester characterized by a bicyclic structure combining a dioxolane ring fused to a cyclopropane moiety. The compound features methyl substituents at the 4- and 6-positions of the dioxolane ring and a methyl ester group at position 2.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 5,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-5-4-9(6(2)12-5)7(13-9)8(10)11-3/h5-7H,4H2,1-3H3

InChI Key

VFZFPYOVFAGGBQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(O1)C)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the formation of the dioxaspiro ring system. One common method includes the reaction of a suitable diol with a ketone or aldehyde under acidic conditions to form the spiro ring. The esterification of the resulting carboxylic acid with methanol in the presence of an acid catalyst yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

  • Stereoelectronic Effects : The 4,6-dimethyl substitution in Compound A may reduce ring strain compared to 4,4- or 7,7-dimethyl isomers, warranting computational studies (e.g., DFT analysis).
  • Biological Screening : Priority should be given to testing Compound A against microbial targets, given the activity of related dioxolanes .

Biological Activity

Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activity. This article delves into the compound's biological interactions, synthesis methods, and applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C9H14O4C_9H_{14}O_4 with a molecular weight of approximately 186.21 g/mol. The compound features two methyl groups at the 4 and 6 positions on the dioxaspiro ring, contributing to its unique chemical properties and reactivity patterns.

Property Value
Molecular FormulaC9H14O4C_9H_{14}O_4
Molecular Weight186.21 g/mol
StructureSpirocyclic with dioxaspiro configuration

Research indicates that this compound may interact with specific enzymes or receptors within biological systems. Its spirocyclic structure allows it to fit into unique binding sites, potentially acting as an inhibitor or modulator of biochemical pathways. This interaction is crucial for understanding its role in therapeutic contexts.

Preliminary studies suggest that the compound may exhibit inhibitory effects on certain protein targets, which could be relevant for drug development aimed at diseases influenced by these proteins.

Case Studies and Research Findings

  • Inhibition Studies : A study explored the compound's ability to inhibit serine/threonine protein phosphatases in Plasmodium falciparum, indicating its potential as a lead compound for antimalarial drug development. The docking simulations revealed favorable binding interactions with the target enzymes, suggesting a promising pathway for further investigation .
  • Enzyme Interaction : Another study focused on how this compound interacts with specific metabolic enzymes. The results indicated that the compound could modulate enzyme activity, influencing metabolic pathways critical for cellular function .
  • Therapeutic Applications : The compound's potential applications extend to various fields such as organic synthesis and medicinal chemistry, where it serves as a valuable building block for synthesizing more complex molecules .

Synthesis Methods

The synthesis of this compound typically involves reactions between suitable diols and carbonyl compounds under acidic conditions to form the spirocyclic ring. A common method includes using 1,3-dioxolane derivatives reacted with methyl chloroformate in the presence of a base to yield the desired product.

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